molecular formula C10H18O4 B2776100 Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate CAS No. 2140306-07-4

Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate

Cat. No.: B2776100
CAS No.: 2140306-07-4
M. Wt: 202.25
InChI Key: BAGRSSLMFIBWMI-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate: is an organic compound with the molecular formula C10H18O4. It is a cyclobutane derivative, characterized by the presence of ethyl, dimethoxy, and methyl groups attached to the cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate should be stored in a refrigerated environment . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate typically involves the reaction of 3,3-dimethoxy-1-methylcyclobutanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products:

    Oxidation: Formation of 3,3-dimethoxy-1-methylcyclobutanone.

    Reduction: Formation of 3,3-dimethoxy-1-methylcyclobutanol.

    Substitution: Formation of various substituted cyclobutane derivatives.

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. Additionally, its unique structure allows it to interact with specific receptors or enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

    Ethyl 3,3-dimethoxycyclobutane-1-carboxylate: Lacks the methyl group on the cyclobutane ring.

    Methyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate: Has a methyl ester group instead of an ethyl ester group.

    3,3-Dimethoxy-1-methylcyclobutane-1-carboxylic acid: The ester group is replaced with a carboxylic acid group.

Uniqueness: this compound is unique due to the combination of its ethyl ester, dimethoxy, and methyl groups, which confer specific chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-14-8(11)9(2)6-10(7-9,12-3)13-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGRSSLMFIBWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)(OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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